REACTION_CXSMILES
|
CS[C:3]1[N:8]2[N:9]=[CH:10][CH:11]=[C:7]2[N:6]=[CH:5][CH:4]=1.F[B-](F)(F)F.C[O+](C)C>C(Cl)Cl>[N:9]1[N:8]2[CH:3]=[CH:4][CH:5]=[N:6][C:7]2=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
7-methylthiopyrazolo[1,5-a]pyrimidine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=NC=2N1N=CC2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CUSTOM
|
Details
|
used without further purification, nmr 2.93 (s, 3 H)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C2N1C=CC=N2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |